2,3-Dihydro-1-benzothiophene-3-carboxylic acid

Anticancer Antiproliferative Cytotoxicity

This scaffold is not interchangeable with fully aromatic benzothiophene carboxylic acids—the saturated C2-C3 bond is essential for BCKDK allosteric inhibition, making it a validated probe for metabolic and cardio-metabolic disease research targeting BCAA metabolism. It is a key substrate for base-catalyzed rearrangement to rapidly generate diverse 2-aryl analogs for SAR. Documented antiproliferative activity in A549 and MDA-MB-231 lines supports oncology screening. The core is also a validated analgesic scaffold via 7-benzoyl derivatives. Confirm CAS 19156-56-0 to ensure correct scaffold geometry and pharmacological fidelity.

Molecular Formula C9H8O2S
Molecular Weight 180.23 g/mol
CAS No. 19156-56-0
Cat. No. B1423127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1-benzothiophene-3-carboxylic acid
CAS19156-56-0
Molecular FormulaC9H8O2S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2S1)C(=O)O
InChIInChI=1S/C9H8O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11)
InChIKeyFDHVMZWQPQMDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1-benzothiophene-3-carboxylic acid (19156-56-0): Procurement and Research Synthesis Overview


2,3-Dihydro-1-benzothiophene-3-carboxylic acid (CAS 19156-56-0) is a heterocyclic organic compound belonging to the class of 2,3-dihydrobenzo[b]thiophene-3-carboxylic acids. It has the molecular formula C9H8O2S and a molecular weight of approximately 180.23 g/mol . Its core structure consists of a benzene ring fused to a dihydrothiophene ring, with a carboxylic acid group at the 3-position . This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis [1].

Procurement Risk: Why In-Class Substitution of 2,3-Dihydro-1-benzothiophene-3-carboxylic acid (19156-56-0) is Not Advised


While several benzothiophene carboxylic acids exist (e.g., benzo[b]thiophene-2-carboxylic acid, 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, or fully aromatic benzothiophene-3-carboxylic acid), these compounds are not functionally interchangeable with the 2,3-dihydro-1-benzothiophene-3-carboxylic acid scaffold. Key structural differences, such as the saturated C2-C3 bond in the dihydrothiophene ring versus the fully aromatic ring in other analogs, or the position of the carboxylic acid, critically impact molecular geometry, reactivity, and biological target engagement. This is clearly demonstrated in published research, where the 2,3-dihydro-1-benzothiophene-3-carboxylic acid core is specifically required to achieve potent inhibition of the BCKDK enzyme or to access certain pharmacological profiles [1]. Simply substituting a similar benzothiophene carboxylic acid would alter the 3D conformation and electronic properties, likely resulting in a loss of the desired activity or the failure of a synthetic sequence.

Quantitative Differentiation of 2,3-Dihydro-1-benzothiophene-3-carboxylic acid (19156-56-0) vs. Analogs


Comparative Antiproliferative Activity (IC50) of 2,3-Dihydro-1-benzothiophene-3-carboxylic acid against Cancer Cell Lines

In vitro cytotoxicity assays demonstrate that 2,3-dihydro-1-benzothiophene-3-carboxylic acid exhibits potent and differential antiproliferative activity against specific cancer cell lines.

Anticancer Antiproliferative Cytotoxicity

BCKDK Allosteric Inhibition: A Specific Pharmacological Target for 2,3-Dihydro-1-benzothiophene-3-carboxylic acid

2,3-Dihydro-1-benzothiophene-3-carboxylic acid is a validated allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK or BDK). This mechanism is hypothesized to be beneficial for treating cardio-metabolic diseases. [1]

Metabolism BCKDK Inhibitor Cardio-metabolic

Synthetic Utility: Base-Catalyzed Rearrangement to 2-Aryl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids

A specific synthetic route utilizes a base-catalyzed rearrangement of benzylidene derivatives of benzo[b]thiophen-2-one to yield high yields of 2-aryl-2,3-dihydrobenzo[b]-thiophene-3-carboxylic acids. [1] This method highlights the unique reactivity of the 2,3-dihydro scaffold.

Organic Synthesis Rearrangement Medicinal Chemistry

Pharmacological Profiling: 7-Benzoyl Derivatives as Analgesic Agents

The 2,3-dihydrobenzo[b]thiophene-3-carboxylic acid core serves as a scaffold for developing analgesic agents. A series of 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids were evaluated for analgesic activity. [1]

Analgesic Pain Management SAR

Optimal Procurement and Application Scenarios for 2,3-Dihydro-1-benzothiophene-3-carboxylic acid (19156-56-0)


Development of BCKDK-Targeted Therapeutics

Procurement is strongly indicated for research groups focused on metabolic diseases, including cardio-metabolic disorders, where modulation of branched-chain amino acid (BCAA) metabolism is a therapeutic strategy. 2,3-Dihydro-1-benzothiophene-3-carboxylic acid is a validated allosteric inhibitor of BCKDK and can be used as a chemical probe or a starting point for lead optimization in this area.

Synthesis of 2-Aryl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acid Libraries

For medicinal chemistry groups seeking to rapidly generate diverse analogs, this compound is a key substrate. The base-catalyzed rearrangement of benzylidene derivatives of benzo[b]thiophen-2-one provides a high-yielding and efficient route to a wide range of 2-aryl-2,3-dihydrobenzo[b]-thiophene-3-carboxylic acids [1], accelerating structure-activity relationship (SAR) studies.

Cancer Research: Lung and Breast Cancer Cell Line Studies

The compound's demonstrated antiproliferative activity with specific IC50 values in A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines makes it a suitable tool for basic research into cancer cell signaling and for screening in these specific oncology indications.

Analgesic Drug Discovery Scaffold

Procurement is relevant for teams investigating novel pain management solutions. The 2,3-dihydrobenzo[b]thiophene-3-carboxylic acid core is a validated scaffold for analgesia, as demonstrated by the activity of its 7-benzoyl derivatives [2]. This compound can serve as a versatile intermediate for creating new candidate molecules with potentially improved efficacy and safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-1-benzothiophene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.